Chemical structure and properties of 5-(Thiophen-2-yl)thiophene-3-carbaldehyde
Chemical structure and properties of 5-(Thiophen-2-yl)thiophene-3-carbaldehyde
[1]
Executive Summary
5-(Thiophen-2-yl)thiophene-3-carbaldehyde (C₉H₆OS₂) represents a specialized "kinked" bithiophene scaffold, distinct from the more linear 5-formyl-2,2'-bithiophene isomers commonly found in organic electronics.[1][2] Its structural uniqueness lies in the meta-like positioning of the formyl group relative to the inter-ring linkage, creating an asymmetric electronic distribution critical for tuning bandgaps in organic photovoltaics (OPV) and designing non-linear optical (NLO) chromophores.[1][2] This guide details the physicochemical architecture, validated synthetic protocols, and reactivity profiles essential for researchers in materials science and medicinal chemistry.[2]
Molecular Architecture & Identification[1][3]
Structural Analysis
The molecule consists of a 2,2'-bithiophene backbone where the primary thiophene ring (Ring B) bears a formyl group at the C3 position.[1][2] Unlike the linear conjugation seen in 5-formyl derivatives, the C3-substitution induces a steric "kink," altering the planarity and packing efficiency of the molecule in solid-state films.[1][2]
-
Conjugation Path: The π-electron delocalization extends from the unsubstituted thienyl ring (Ring A) through the C2–C5' bond to the formyl-substituted ring.[1]
-
Electronic Effect: The electron-withdrawing formyl group at C3 exerts an inductive (-I) and mesomeric (-M) effect orthogonal to the main conjugation axis, modulating the HOMO-LUMO levels differently than C5-substitution.[1]
Chemical Identity Table[1][2]
| Property | Specification |
| IUPAC Name | 5-(Thiophen-2-yl)thiophene-3-carbaldehyde |
| Common Name | 4-Formyl-2,2'-bithiophene (based on heteroatom numbering) |
| Molecular Formula | C₉H₆OS₂ |
| Molecular Weight | 194.27 g/mol |
| SMILES | O=Cc1cscc1-c2cccs2 |
| Appearance | Yellow to orange crystalline solid |
| Solubility | Soluble in DCM, CHCl₃, THF; Insoluble in water |
| Key Precursor CAS | 18791-79-2 (5-Bromo-3-thiophenecarbaldehyde) |
Synthetic Pathways[2][7]
The most robust route to 5-(Thiophen-2-yl)thiophene-3-carbaldehyde is the Suzuki-Miyaura Cross-Coupling reaction.[1] This pathway ensures regioselectivity by utilizing a pre-functionalized brominated aldehyde.[1]
Reaction Logic
The synthesis couples 5-bromo-3-thiophenecarbaldehyde (electrophile) with 2-thiopheneboronic acid (nucleophile).[1] This approach prevents the formation of regioisomeric mixtures common in direct formylation of bithiophene.[1]
Validated Protocol
Reagents:
-
5-Bromo-3-thiophenecarbaldehyde (1.0 eq)[1]
-
2-Thiopheneboronic acid (1.2 eq)[1]
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%)[1]
-
Solvent: Toluene/Ethanol (4:1 v/v) or 1,4-Dioxane[2]
Step-by-Step Methodology:
-
Degassing: Charge a reaction flask with the bromide, boronic acid, and solvent. Sparge with argon for 20 minutes to remove dissolved oxygen (critical to prevent homocoupling).[1]
-
Catalyst Addition: Add Pd(PPh₃)₄ under a positive argon flow.[1]
-
Base Addition: Add the degassed aqueous Na₂CO₃ solution.
-
Reflux: Heat the biphasic mixture to 90–100°C for 12–16 hours. Monitor via TLC (eluent: Hexane/Ethyl Acetate 8:2).[1]
-
Workup: Cool to room temperature. Extract with Dichloromethane (DCM).[1] Wash organic layer with brine, dry over MgSO₄, and concentrate.[2]
-
Purification: Purify via silica gel column chromatography. The product typically elutes as a yellow solid.[1]
Mechanistic Visualization
The following diagram illustrates the catalytic cycle specific to this synthesis.
Caption: Pd(0)-catalyzed Suzuki-Miyaura cycle for the regioselective synthesis of the target bithiophene aldehyde.
Reactivity & Functionalization
The compound possesses two distinct reactive centers: the electrophilic aldehyde and the nucleophilic thiophene rings.[1]
Aldehyde Condensations (Knoevenagel)
The C3-formyl group is a prime handle for extending conjugation.[1]
-
Reaction: Condensation with active methylene compounds (e.g., malononitrile, rhodanine).[2]
-
Application: Synthesis of Acceptor-Donor-Acceptor (A-D-A) dyes.[1]
-
Outcome: Formation of vinyl-cyanoacetate derivatives used in bulk heterojunction solar cells.[1]
Electrophilic Aromatic Substitution
The bithiophene core is electron-rich.[1]
-
Regioselectivity: The 5'-position (terminal alpha position on Ring A) is the most reactive site for electrophilic attack (e.g., bromination with NBS).[1][2]
-
Utility: Allows for the polymerization of the molecule into poly(3-formyl-2,2'-bithiophene) derivatives.[1][2]
Applications in Materials & Pharma[2][8]
Organic Semiconductors (OFETs & OPVs)
This scaffold serves as a critical building block for "kinked" oligomers.[1] Unlike linear polythiophenes, 3-substituted derivatives disrupt effective π-stacking, which can be advantageous for:
-
Solubility: Increasing solubility in common processing solvents.[1]
-
Amorphous Films: Preventing crystallization in applications where flexible, isotropic charge transport is desired.[2]
Bioactive Intermediates
Thiophene-3-carbaldehydes are precursors for Schiff bases and hydrazones.[1]
-
Pharmaceutical Relevance: Derivatives have shown potential as antimicrobial and anti-inflammatory agents.[1] The 3-position aldehyde often results in different binding affinities compared to the 2-position isomers due to the altered vector of the hydrogen bond acceptor.[1]
Safety & Handling
-
Hazards: Like most thiophene aldehydes, this compound is likely harmful if swallowed and may cause skin/eye irritation .[2]
-
Storage: Store under an inert atmosphere (Argon/Nitrogen) at 2–8°C. Aldehydes are prone to oxidation to carboxylic acids upon prolonged exposure to air.[1]
-
Disposal: Dispose of as hazardous organic waste containing sulfur.[1]
References
-
VulcanChem . 5-[5-(2-Thienyl)-2-thienyl]thiophene-2-carbaldehyde Chemical Identity. Link (Provides structural context for bithiophene/terthiophene aldehyde nomenclature).[1]
-
Sigma-Aldrich . 5-Bromo-3-thiophenecarbaldehyde Product Page. Link (Precursor validation and CAS 18791-79-2 confirmation).[1]
-
PubChem . 5-(2-Thienylmethyl)-2-thiophenecarbaldehyde.[1] Link (Structural analog comparison).
-
RnDMate . Catalog Entry for 5-(Thiophen-2-yl)thiophene-3-carbaldehyde. Link (Commercial availability confirmation).
-
ChemicalBook . 2,2'-Bithiophene-5-carboxaldehyde Properties. Link (Comparative properties for the linear isomer).[1]
